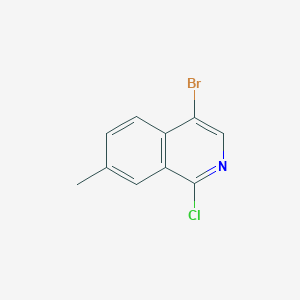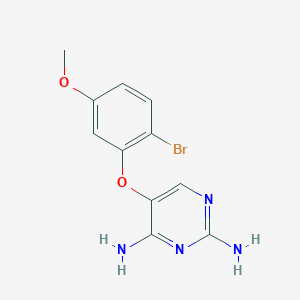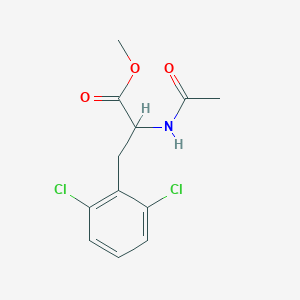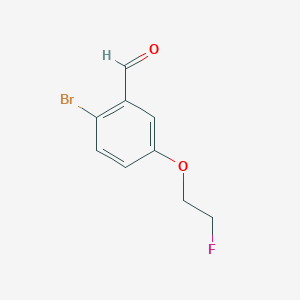
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemoselective Functionalization
The compound 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine has been studied for its chemoselective functionalization properties. A study demonstrates the selective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, under various conditions. This includes catalytic amination and selective substitution under SNAr conditions, highlighting the compound's potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
N-arylation of Pyrazoles
Another aspect of research involves the N-arylation of pyrazoles, specifically using bromopyridines. A study explored this process using Cristau and Taillefer's copper-catalyzed arylation method. This research contributes to the understanding of 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine’s reactivity and its potential applications in creating libraries of new chemical entities (Guillou et al., 2010).
Halogen-Rich Intermediate Synthesis
The compound is also valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. A study discussed the synthesis of halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This showcases the compound's utility in medicinal chemistry research as a building block (Wu, Porter, Frennesson, & Saulnier, 2022).
Structural Manifolds Creation
The ability to create structural manifolds from a common precursor is another important application. This involves the transformation of halopyridines into various other functional compounds, demonstrating the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).
Fluorine-18 Labeling in Macromolecules
Furthermore, fluoropyridine-based structures, similar to 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine, are significant in the labeling of macromolecules using fluorine-18. This is particularly relevant in positron emission tomography (PET), illustrating the compound's potential in medical imaging and diagnostic research (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-chloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-13-14(4-5)8-7(11)1-6(10)3-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAQGWSRLDVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)
![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)


![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)

amine](/img/structure/B1449154.png)

